2,6-Dimethoxypyridine-3-carboxylic acid

Description

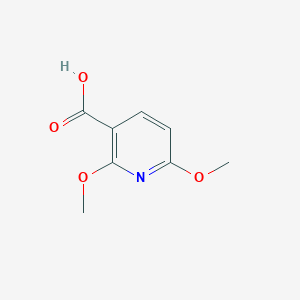

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJQZCSCHUIITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357411 | |

| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16727-43-8 | |

| Record name | 2,6-Dimethoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16727-43-8

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid. The document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its emerging role in pharmaceutical research, particularly its antiproliferative activities.

Core Chemical and Physical Data

This compound is a substituted pyridine derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| CAS Number | 16727-43-8 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Melting Point | 140-144 °C | [1] |

| Boiling Point | 293.067 °C at 760 mmHg | [1] |

| Density | 1.279 g/cm³ | [1] |

| Flash Point | 131.043 °C | [1] |

| pKa (Predicted) | 3.63 ± 0.10 | [1] |

| LogP | 0.797 | [1] |

| Vapor Pressure | 0.000805 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

A potential two-step synthesis is proposed:

-

Methoxylation of 2,6-dichloronicotinic acid: The first step would involve the substitution of the two chlorine atoms with methoxy groups. This can be achieved by reacting 2,6-dichloronicotinic acid with a methoxide source, such as sodium methoxide, in a suitable solvent.

-

Hydrolysis (if starting from an ester): If the reaction is performed on an ester of 2,6-dichloronicotinic acid, a subsequent hydrolysis step would be necessary to convert the ester back to the carboxylic acid.

Generalized Experimental Protocol (based on related syntheses):

Step 1: Synthesis of 2,6-Dimethoxynicotinic Acid from 2,6-Dichloronicotinic Acid

-

Reactants:

-

2,6-Dichloronicotinic acid

-

Sodium methoxide (or a similar methoxylating agent)

-

Methanol (or another suitable solvent)

-

-

Procedure:

-

Dissolve 2,6-dichloronicotinic acid in an excess of methanol.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash it with cold solvent, and dry it to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

References

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with two methoxy groups and a carboxylic acid function, provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, reactivity, and safety considerations, supported by experimental context and logical diagrams.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₄ | [1][2] |

| Molecular Weight | 183.16 g/mol | [1] |

| Melting Point | 140-144 °C | [1][2] |

| Boiling Point | 293.067 °C at 760 mmHg | [1] |

| Density | 1.279 g/cm³ | [1] |

| pKa (Predicted) | 3.63 ± 0.10 | [1] |

| Flash Point | 131.043 °C | [1] |

| Vapor Pressure | 0.000805 mmHg at 25°C | [1] |

| Refractive Index | 1.535 | [1] |

| LogP | 0.797 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Water Solubility | >27.5 µg/mL | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Spectroscopic Data Analysis

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, likely in the 10-13 ppm range. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically 7-8.5 ppm). The two methoxy groups (-OCH₃) would likely appear as two distinct singlets around 3.8-4.0 ppm, as their chemical environments are not identical.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show eight distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The six carbons of the pyridine ring would appear in the aromatic region, with the carbons attached to the electronegative oxygen and nitrogen atoms shifted further downfield. The two methoxy carbons would be expected to resonate in the 50-60 ppm range.

FT-IR Spectroscopy

The infrared spectrum of this compound would be characterized by several key absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be present around 1700-1725 cm⁻¹. Bands associated with C-O stretching of the carboxylic acid and methoxy groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would also be observable.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules.

Its key reactive sites are the carboxylic acid group and the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. The pyridine ring can be involved in various coupling reactions, and the methoxy groups can potentially be cleaved to yield the corresponding dihydroxy derivative.

This compound serves as a precursor for the synthesis of:

-

Novel benzothiazolo naphthyridone carboxylic acid derivatives .[1]

-

Organometallic complexes with metals like Titanium (Ti), Tin (Sn), and Gallium (Ga).[1]

The logical relationship between the structure of this compound and its applications is depicted in the following diagram.

Caption: Logical flow from chemical structure to synthetic applications.

Experimental Protocols

A representative, generalized experimental workflow for such a synthesis is provided below.

General Procedure for the Oxidation of a Substituted Pyridine to a Pyridine Carboxylic Acid:

-

Reaction Setup: The starting substituted pyridine is dissolved in an appropriate solvent, often an aqueous acid solution (e.g., sulfuric acid), in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Addition of Oxidizing Agent: A strong oxidizing agent, such as potassium permanganate or a solution of sodium dichromate, is added portion-wise or via the addition funnel to the reaction mixture. The temperature is carefully controlled during the addition to prevent exothermic runaway reactions.

-

Reaction Monitoring: The reaction is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a set period. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite). The reaction mixture is then cooled, and the pH is adjusted to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof) to yield the pure pyridine carboxylic acid.

The following diagram illustrates a typical workflow for a chemical synthesis of this nature.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethoxypyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,6-Dimethoxypyridine-3-carboxylic acid. Due to the limited availability of specific experimental spectra in public databases, this document focuses on established physical properties, detailed experimental protocols for acquiring the necessary spectroscopic data, and a logical workflow for the characterization of this and similar novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for sample handling, storage, and the design of analytical experiments.

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Melting Point | 140-144 °C |

| Boiling Point | 293.07 °C at 760 mmHg |

| Density | 1.279 g/cm³ |

| pKa (Predicted) | 3.63 ± 0.10 |

| Storage Temperature | Room Temperature, Inert Atmosphere |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would provide critical information about the arrangement of protons and carbons.

Expected ¹H NMR Spectral Data: Based on the structure, the following proton signals are anticipated:

-

A singlet for the carboxylic acid proton (-COOH), typically downfield (δ 10-13 ppm).

-

Two distinct singlets for the two methoxy groups (-OCH₃).

-

Two doublets for the aromatic protons on the pyridine ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to show eight distinct carbon signals corresponding to:

-

The carboxylic acid carbonyl carbon (δ ~165-185 ppm).

-

The carbons of the pyridine ring.

-

The carbons of the two methoxy groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-O stretching bands for the methoxy and carboxylic acid groups.

-

C-H stretching from the aromatic ring and methoxy groups.

-

C=C and C=N stretching vibrations from the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrum:

-

The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₉NO₄ = 183.0532 g/mol ).

-

Fragmentation patterns may include the loss of a methoxy group (-OCH₃), a carboxyl group (-COOH), or other characteristic fragments.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow and Visualization

The characterization of a novel compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

Caption: A general workflow for the synthesis and spectroscopic characterization of a novel organic compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. By following the detailed protocols, researchers can obtain high-quality data to confirm the structure and purity of this compound, facilitating its use in drug development and other scientific research.

References

In-Depth Technical Guide on the Crystal Structure of 2,6-Dimethoxypyridine-3-carboxylic Acid and a Representative Analog

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), did not yield an experimentally determined crystal structure for 2,6-Dimethoxypyridine-3-carboxylic acid.

This guide provides a detailed overview of the anticipated structural characteristics of this compound based on its chemical nature. To fulfill the core requirements of this technical paper, the crystal structure of a closely related analog, 2-Chloronicotinic acid , is presented as a representative example. This allows for a detailed discussion of the experimental protocols and data presentation relevant to the crystallographic analysis of substituted pyridine carboxylic acids.

Physicochemical Properties of this compound

While the crystal structure is not available, other physicochemical properties of this compound have been reported. These properties are crucial for researchers in drug development and materials science.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Melting Point | 188-190 °C |

| Boiling Point | 339.9±37.0 °C at 760 mmHg |

| Density | 1.359±0.06 g/cm³ |

| pKa | 3.14±0.10 |

Representative Crystal Structure: 2-Chloronicotinic Acid

To illustrate the crystallographic features of a substituted nicotinic acid, the crystal structure of 2-Chloronicotinic acid (CCDC deposition number: 272019) is detailed below. This compound serves as a valuable proxy for understanding the potential solid-state arrangement of this compound.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chloronicotinic acid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.339(2) |

| b (Å) | 6.883(2) |

| c (Å) | 12.915(4) |

| α (°) | 90 |

| β (°) | 100.35(3) |

| γ (°) | 90 |

| Volume (ų) | 641.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.628 |

| R-factor (%) | 4.3 |

Key Bond Lengths and Angles

Selected intramolecular bond lengths and angles for 2-Chloronicotinic acid are presented to provide insight into the molecular geometry.

| Bond | Length (Å) | Angle | Value (°) |

| Cl(1)-C(2) | 1.728(2) | C(6)-N(1)-C(2) | 117.8(2) |

| N(1)-C(2) | 1.332(3) | C(3)-C(2)-N(1) | 123.0(2) |

| C(2)-C(3) | 1.405(3) | C(4)-C(3)-C(2) | 118.4(2) |

| C(3)-C(4) | 1.385(3) | C(5)-C(4)-C(3) | 119.0(2) |

| C(4)-C(5) | 1.378(4) | C(4)-C(5)-C(6) | 119.2(2) |

| C(5)-C(6) | 1.380(3) | N(1)-C(6)-C(5) | 122.6(2) |

| C(3)-C(7) | 1.493(3) | O(1)-C(7)-O(2) | 124.0(2) |

| C(7)-O(1) | 1.311(3) | O(1)-C(7)-C(3) | 113.1(2) |

| C(7)-O(2) | 1.216(3) | O(2)-C(7)-C(3) | 122.9(2) |

Experimental Protocols

The determination of a crystal structure is a multi-step process. The following sections outline the typical experimental workflow for a small organic molecule like 2-Chloronicotinic acid.

Synthesis and Crystallization

The synthesis of 2-Chloronicotinic acid can be achieved through various methods, including the oxidation of 2-chloro-3-methylpyridine or the diazotization of 2-aminonicotinic acid followed by a Sandmeyer reaction.

For single-crystal X-ray diffraction, high-quality crystals are required. A common method for growing crystals of nicotinic acid derivatives is slow evaporation from a suitable solvent.

Protocol for Crystallization of 2-Chloronicotinic Acid:

-

Dissolve 2-Chloronicotinic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Harvest the resulting single crystals for analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα), rotates the crystal through a series of orientations.

-

A detector records the diffraction pattern (intensities and positions of the diffracted X-ray beams).

-

The collected data is processed to determine the unit cell dimensions and space group.

Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

The final structure is validated using crystallographic software to ensure its chemical and geometric soundness.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a hypothetical signaling pathway that could be relevant for pyridine carboxylic acid derivatives.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Hypothetical signaling pathway for a bioactive pyridine derivative.

Solubility of 2,6-Dimethoxypyridine-3-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar pyridinecarboxylic acids—nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid)—to provide a comparative framework for understanding its solubility profile. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Melting Point | 140-144 °C |

| pKa (Predicted) | 3.63 ± 0.10 |

| LogP (Predicted) | 0.797 |

| Water Solubility | >27.5 µg/mL |

Comparative Solubility Data

The following tables summarize the mole fraction solubility (x) of nicotinic acid and picolinic acid in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of Nicotinic Acid in Various Solvents [1][2]

| Temperature (K) | Water | Ethanol | Acetone | Acetonitrile | Diethyl Ether | DMSO |

| 283.15 | 0.0028 | 0.0039 | 0.0016 | 0.0005 | 0.0008 | 0.0485 |

| 293.15 | 0.0041 | 0.0058 | 0.0024 | 0.0008 | 0.0012 | 0.0635 |

| 303.15 | 0.0060 | 0.0084 | 0.0036 | 0.0012 | 0.0018 | 0.0825 |

| 313.15 | 0.0086 | 0.0118 | 0.0053 | 0.0018 | 0.0027 | 0.1065 |

| 323.15 | 0.0121 | 0.0163 | 0.0077 | 0.0027 | 0.0041 | 0.1365 |

| 333.15 | 0.0168 | 0.0222 | 0.0110 | 0.0040 | 0.0061 | 0.1735 |

Table 2: Solubility of Picolinic Acid in Various Solvents at 25 °C (298.15 K) [3][4]

| Solvent | Solubility ( g/100 g of solvent) |

| Water | Very soluble |

| Ethanol | 6.89 |

| Benzene | Difficulty soluble |

| Chloroform | Difficulty soluble |

| Diethyl Ether | Difficulty soluble |

| Carbon Disulfide | Insoluble |

Experimental Protocols for Solubility Determination

Accurate solubility determination is crucial for research and development. The following are detailed, generalized protocols for two common methods of solubility measurement that can be applied to this compound.

Gravimetric Method (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a solid in a liquid.[5][6]

1.1. Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

1.2. Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature fluctuations.

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the container under controlled conditions (e.g., in an oven at a temperature below the compound's boiling point or in a vacuum desiccator).

-

Once the solvent is completely removed, weigh the container with the dried solute.

1.3. Calculation: The solubility (S) can be calculated in various units, such as g/100 g solvent or mol/L.

-

Solubility in g/100 g solvent: S = (mass of solute / mass of solvent) × 100

-

Mass of solute = (mass of container with dried solute) - (mass of empty container)

-

Mass of solvent = (mass of container with filtered solution) - (mass of container with dried solute)

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range.[7][8]

2.1. Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

2.2. Procedure:

2.2.1. Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

2.2.2. Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.2.1 to 1.2.4).

-

Withdraw a sample of the clear supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

2.3. Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

Mandatory Visualizations

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV/Vis Spectrophotometry Solubility Determination.

References

2,6-Dimethoxypyridine-3-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,6-Dimethoxypyridine-3-carboxylic acid (CAS RN: 16727-43-8). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from publicly available sources and information on structurally related pyridine derivatives to provide a thorough understanding of its potential hazards and recommended safety procedures.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White solid |

| Melting Point | 140-144 °C[1] |

| Boiling Point | 293.067 °C at 760 mmHg[1] |

| Density | 1.279 g/cm³[1] |

| Flash Point | 131.043 °C[1] |

| Vapor Pressure | 0.000805 mmHg at 25°C[1] |

| pKa | 3.63±0.10 (Predicted)[1] |

| LogP | 0.79700[1] |

| Storage Temperature | Inert atmosphere, Room Temperature[1] |

Hazard Identification and Safety Precautions

While a complete hazard profile is not available, existing data suggests that this compound should be handled with care. The available safety information indicates the following:

-

Pictogram: Irritant (Xi)[1]

-

Hazard Codes: Xi[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[1]

General safety precautions for handling pyridine derivatives should be strictly followed. These compounds can be flammable, toxic, and irritant.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

| PPE Item | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |

| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[2] |

| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust and vapors.[2] |

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid procedures should be followed:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation.

-

Wear protective clothing and appropriate PPE.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Empty containers may contain residual dust and should be handled with care.

-

Do not cut, drill, grind, or weld on or near this container.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers securely sealed.

-

Store in original containers.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Accidental Release and Waste Disposal

Spill Cleanup:

-

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2]

-

For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[2]

-

Place the absorbed material in a sealed container for disposal.

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.[2]

-

Dispose of waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]

-

Disposal of waste pyridine and its derivatives may involve incineration at high temperatures.[3]

-

Always comply with local, state, and federal regulations for hazardous waste disposal.[2]

Toxicological and Ecological Information

Experimental Protocols Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet or professional safety advice. Always consult with your institution's Environmental Health and Safety department for specific guidance on handling and disposing of this chemical.

References

A Technical Guide to 2,6-Dimethoxypyridine-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a substituted pyridine derivative. While not a widely known compound in its own right, it serves as a crucial intermediate and structural motif in the synthesis of complex organic molecules. Its utility is most pronounced in medicinal chemistry and materials science, where the pyridine core and its functionalization are essential for developing novel compounds with specific biological activities or material properties. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, and key applications, with a focus on its role in the development of advanced chemical entities.

Physicochemical and Structural Properties

This compound is a solid at room temperature and its properties have been characterized through various analytical methods.[1] The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.164 g/mol |

| Melting Point | 140-144 °C |

| Boiling Point | 293.067 °C at 760 mmHg |

| Density | 1.279 g/cm³ |

| pKa | 3.63 ± 0.10 (Predicted) |

| LogP | 0.79700 |

| Vapor Pressure | 0.000805 mmHg at 25°C |

| Flash Point | 131.043 °C |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| CAS Number | 16727-43-8 |

Table 1: Physicochemical properties of this compound.[1]

Synthesis and Experimental Protocols

The synthesis of substituted pyridine carboxylic acids often involves the modification of a pre-existing pyridine ring. A common strategy for introducing methoxy groups onto a pyridine ring is through the nucleophilic substitution of halo-pyridines.

General Synthetic Pathway

The preparation of this compound can be conceptualized as starting from a di-halogenated pyridine carboxylic acid precursor, such as 2,6-dichloropyridine-3-carboxylic acid. The halogen atoms, being good leaving groups, can be displaced by a strong nucleophile like sodium methoxide to yield the desired dimethoxy product.

References

An In-depth Technical Guide to Potential Derivatives of 2,6-Dimethoxypyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives of 2,6-dimethoxypyridine-3-carboxylic acid. This scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Core Structure and Chemical Properties

This compound is a substituted nicotinic acid derivative. The presence of the carboxylic acid group at the 3-position allows for a variety of chemical modifications, primarily through the formation of esters and amides. The methoxy groups at the 2- and 6-positions influence the electronic properties of the pyridine ring and can play a role in the biological activity and metabolic stability of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Melting Point | 140-144 °C[1] |

| Boiling Point | 293.07 °C at 760 mmHg[1] |

| pKa | 3.63 ± 0.10 (Predicted)[1] |

| LogP | 0.797[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

Synthetic Pathways to Key Derivatives

The primary route for derivatization of this compound involves the activation of the carboxylic acid group, followed by nucleophilic attack by an alcohol or amine.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and several standard coupling protocols can be employed for the synthesis of 2,6-dimethoxypyridine-3-carboxamides.[2]

Caption: General workflow for the synthesis of amide derivatives.

A convenient protocol for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[3]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester intermediate.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several methods, including Fischer esterification under acidic conditions or by using coupling agents.

A mild and efficient method for esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter off the DCU precipitate and wash it with cold DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ester by column chromatography.

Potential Biological Activities and Key Derivatives

While the biological activities of a wide range of derivatives of this compound have not been extensively explored, preliminary research on related structures suggests significant potential in oncology and antimicrobial applications.

Anticancer Activity

A notable derivative, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) , has demonstrated potent anticancer activity.

Table 2: In Vitro Anticancer Activity of IG-105

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Bel-7402 | Hepatoma | Data not available |

| MCF-7 | Breast Cancer | Data not available |

Note: Specific IC₅₀ values from the source were not provided in the search results, but the compound was reported to have potent activity in the nanomolar to low micromolar range.

IG-105 has been shown to inhibit microtubule assembly by binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to M-phase cell cycle arrest and subsequent apoptosis.

Caption: Proposed signaling pathway for the anticancer activity of IG-105.

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds to polymerized tubulin.

-

Compound Preparation: Prepare serial dilutions of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in the general tubulin buffer.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.

-

Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Derivatives of pyridine-2,6-dicarboxamides have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][4] While specific data for derivatives of this compound is not yet widely available, the pyridine carboxamide scaffold is a promising area for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Representative Pyridine-2,6-dicarboxamide Derivatives

| Compound Type | Target Organism | Activity |

| Pyridine-2,6-bis-carboxamide Schiff's bases | Bacillus subtilis (Gram-positive) | Significant |

| Staphylococcus aureus (Gram-positive) | Significant | |

| Escherichia coli (Gram-negative) | Significant | |

| Candida albicans (Fungus) | Significant |

Note: This table represents the activity of related pyridine dicarboxamides, suggesting the potential of the pyridine carboxamide scaffold.

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a versatile scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. The demonstrated potent anticancer activity of an amide derivative highlights the promise of this compound class in oncology. Future research should focus on the synthesis and biological evaluation of a broader library of ester and amide derivatives to establish a comprehensive structure-activity relationship (SAR). Further investigation into the antimicrobial and other potential therapeutic applications of these compounds is also warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,6-Dimethoxypyridine-3-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,6-dimethoxypyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis starts from the commercially available 2,6-dichloronicotinamide.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting diverse biological pathways. The following protocol details a reliable and reproducible method for its preparation, involving the dehydration of a commercially available amide to a nitrile, followed by a nucleophilic substitution to introduce the methoxy groups, and concluding with the hydrolysis of the nitrile to the desired carboxylic acid.

Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Dehydration | 2,6-Dichloronicotinamide | 2,6-Dichloronicotinonitrile | POCl₃, Tetraethylammonium chloride (cat.) | None (neat) | 24 h | 80 °C (reflux) | 89% |

| 2 | Methoxylation | 2,6-Dichloronicotinonitrile | 2,6-Dimethoxypyridine-3-carbonitrile | Sodium methoxide | Anhydrous Methanol | Not specified | Room Temperature | 68-79% |

| 3 | Alkaline Hydrolysis | 2,6-Dimethoxypyridine-3-carbonitrile | This compound | Sodium Hydroxide | Methanol/Water | Not specified | Reflux | High |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloronicotinonitrile

This protocol is adapted from the synthesis of similar nitrile compounds.[1]

Materials:

-

2,6-Dichloronicotinamide

-

Phosphorus(V) oxychloride (POCl₃)

-

Tetraethylammonium chloride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,6-dichloronicotinamide (1.0 eq) and a catalytic amount of tetraethylammonium chloride (5% w/w) in phosphorus(V) oxychloride (POCl₃, in excess) is prepared.

-

The reaction mixture is heated to reflux at 80 °C and stirred for 24 hours.

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

-

The crude residue is diluted with dichloromethane and filtered.

-

The filtrate is washed successively with saturated aqueous K₂CO₃ solution and distilled water.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield 2,6-dichloronicotinonitrile as a solid. The reported yield for a similar reaction is 89%.[1]

Step 2: Synthesis of 2,6-Dimethoxypyridine-3-carbonitrile

This protocol is based on the methoxylation of similar chloropyridine derivatives.

Materials:

-

2,6-Dichloronicotinonitrile

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

Procedure:

-

A solution of sodium methoxide (2.2 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

2,6-Dichloronicotinonitrile (1.0 eq) is dissolved in anhydrous methanol and added dropwise to the sodium methoxide solution at room temperature with stirring.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by TLC. For similar substrates, the reaction is reported to proceed exclusively to the di-methoxylated product.[2]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2,6-dimethoxypyridine-3-carbonitrile. Expected yields for analogous reactions are in the range of 68-79%.[2]

Step 3: Synthesis of this compound

This protocol is a general procedure for the alkaline hydrolysis of nitriles.

Materials:

-

2,6-Dimethoxypyridine-3-carbonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

A mixture of 2,6-dimethoxypyridine-3-carbonitrile (1.0 eq) and an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-4 M) in methanol or ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC, watching for the disappearance of the starting nitrile). This may take several hours.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

-

The aqueous layer is then carefully acidified to a pH of approximately 3-4 with concentrated or dilute hydrochloric acid while cooling in an ice bath.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a versatile pyridine-based heterocyclic compound. While not typically exhibiting potent biological activity itself, it serves as a crucial starting material and key building block in the synthesis of more complex, biologically active molecules. Its structural features, including the carboxylic acid group and the electron-rich dimethoxy-substituted pyridine ring, make it a valuable synthon for the construction of novel therapeutic agents. These derivatives have shown significant promise, particularly in the development of potent antitubercular agents.

This document provides detailed application notes on the use of this compound in the synthesis of antitubercular agents, protocols for their synthesis and biological evaluation, and an overview of their mechanism of action.

Application: Synthesis of Antitubercular Benzothiazolo Naphthyridone Carboxylic Acid Derivatives

A significant application of this compound in medicinal chemistry is in the synthesis of novel benzothiazolo naphthyridone carboxylic acid derivatives. These compounds have demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR-TB) strains.

The general structure of these derivatives involves a fused heterocyclic system, where the pyridine ring of the initial carboxylic acid becomes part of a larger, planar scaffold that is crucial for biological activity. The carboxylic acid group is often retained in the final structure, as it is a key feature for interaction with the biological target.

Quantitative Biological Data

A series of 3-nitro-2-(substituted)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids were synthesized from 2,6-dimethoxynicotinic acid and 2-aminothiophenol. The in vitro and in vivo antitubercular activities of the most potent compound from this series are summarized below.

| Compound ID | Target Organism | MIC (μM)[1] |

| 10n | M. tuberculosis H37Rv | 0.19 |

| 10n | Multi-drug resistant M. tuberculosis | 0.04 |

| Gatifloxacin | Multi-drug resistant M. tuberculosis | 4.16 |

| Isoniazid | Multi-drug resistant M. tuberculosis | 45.47 |

Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In Vivo Efficacy of Compound 10n

In a murine model of tuberculosis, compound 10n demonstrated a significant reduction in the bacterial load in both the lungs and spleen at a dose of 50 mg/kg body weight.[1]

| Organ | Log10 Protection[1] |

| Lungs | 2.81 |

| Spleen | 4.94 |

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-2-(substituted)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids

This protocol describes a multi-step synthesis starting from 2,6-dimethoxynicotinic acid.

Step 1: Synthesis of 2,6-dimethoxy-N-(2-mercaptophenyl)nicotinamide

-

To a solution of 2,6-dimethoxynicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-3 hours to form the acid chloride.

-

In a separate flask, dissolve 2-aminothiophenol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Cool the solution of 2-aminothiophenol to 0 °C and slowly add the freshly prepared 2,6-dimethoxynicotinoyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,6-dimethoxy-N-(2-mercaptophenyl)nicotinamide.

Step 2: Synthesis of ethyl 2-(benzothiazol-2-yl)-3-(2,6-dimethoxy-3-pyridyl)acrylate

-

To a solution of 2,6-dimethoxy-N-(2-mercaptophenyl)nicotinamide (1.0 eq) in polyphosphoric acid, heat the mixture at 120-130 °C for 4-5 hours to effect cyclization to the corresponding benzothiazole intermediate.

-

Cool the reaction mixture and pour it into ice water. Neutralize with a suitable base and extract the product with ethyl acetate.

-

Purify the crude benzothiazole intermediate.

-

Condense the benzothiazole intermediate with ethyl pyruvate in the presence of a base such as piperidine in a suitable solvent like ethanol under reflux to yield the acrylate derivative.

Step 3: Cyclization to form the benzothiazolo[3,2-a][1][2]naphthyridine core

-

Heat the ethyl 2-(benzothiazol-2-yl)-3-(2,6-dimethoxy-3-pyridyl)acrylate in a high-boiling point solvent such as Dowtherm A at 250 °C for 30-45 minutes.

-

Cool the reaction mixture and purify the cyclized product by column chromatography.

Step 4: Nitration and Hydrolysis

-

To the cyclized product dissolved in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, and collect the precipitated nitro derivative by filtration.

-

Hydrolyze the ester group of the nitro derivative using a mixture of acetic acid and hydrochloric acid under reflux to yield the carboxylic acid.

Step 5: Nucleophilic substitution to introduce substituted amines

-

To a solution of the 3-nitro-benzothiazolo[3,2-a][1][2]naphthyridine-6-carboxylic acid derivative in a suitable solvent like DMSO, add the desired substituted secondary amine (e.g., 1,4-dioxa-8-azaspiro[4.5]decane for compound 10n ).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours.

-

Cool the reaction mixture, pour into water, and collect the precipitated final product by filtration.

-

Purify the final compound by recrystallization.

Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized culture of Mycobacterium tuberculosis H37Rv or the MDR strain.

-

Incubate the plates at 37 °C for 5-7 days.

-

Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Observe the color change from blue (no growth) to pink (growth).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for antitubercular benzothiazolo naphthyridone carboxylic acids.

Proposed Mechanism of Action

The benzothiazolo naphthyridone carboxylic acid derivatives are structurally similar to quinolone antibiotics. The proposed mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.

Caption: Proposed mechanism of action for the antitubercular compounds.

References

Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-carboxylic acid, a substituted nicotinic acid derivative, is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. Its unique electronic and steric properties, conferred by the two methoxy groups on the pyridine ring, make it a valuable precursor for the synthesis of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on its application in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Core Applications

The primary applications of this compound in organic synthesis revolve around the functionalization of its carboxylic acid group and modifications of the pyridine core. Key transformations include:

-

Amide Bond Formation: The carboxylic acid moiety readily undergoes amide coupling reactions with a variety of amines to form the corresponding 2,6-dimethoxynicotinamides. These amides are often key intermediates in the synthesis of biologically active molecules.

-

Esterification: The carboxylic acid can be converted to its corresponding esters, which can serve as protecting groups or be used in further transformations.

-

Heterocycle Formation: The pyridine nitrogen and the carboxylic acid group can be utilized in cyclization reactions to form fused heterocyclic systems.

-

Modification of the Pyridine Ring: The methoxy groups can be demethylated to the corresponding hydroxypyridines, which can then be further functionalized. The pyridine ring can also undergo electrophilic aromatic substitution, although the electron-donating methoxy groups direct the substitution pattern.

Application in the Synthesis of FGFR Inhibitors

A significant application of this compound and its derivatives is in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making FGFRs attractive targets for cancer therapy. Many FGFR inhibitors feature a substituted phenyl or pyridyl moiety that binds to the hinge region of the FGFR kinase domain. The 2,6-dimethoxypyridine scaffold serves as a crucial component of this recognition motif.

One such example is in the synthesis of compounds structurally related to potent FGFR inhibitors like 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one. While the direct synthesis from this compound is not explicitly detailed in publicly available literature, the structural motif of a 2,6-disubstituted-3,5-dimethoxyphenyl ring is a recurring feature in many FGFR inhibitors. The following protocols provide a general workflow for how this compound can be utilized to construct such key intermediates.

Experimental Protocols

Protocol 1: Amide Coupling to form N-Aryl-2,6-dimethoxynicotinamides

This protocol describes a general procedure for the amide coupling of this compound with an aniline derivative, a common step in the synthesis of many biologically active compounds.

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., 3,5-dimethoxyaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the substituted aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,6-dimethoxynicotinamide.

Quantitative Data (Representative):

| Starting Material 1 | Starting Material 2 | Coupling Reagents | Solvent | Yield (%) |

| This compound | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 75-85 |

| This compound | 4-Fluoroaniline | HATU, DIPEA | DMF | 80-90 |

Protocol 2: Conversion to 2,6-Dimethoxynicotinoyl Chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for subsequent reactions.

Reaction Scheme:

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (2-3 drops).

-

Slowly add oxalyl chloride (1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by observing the cessation of gas evolution and the formation of a clear solution.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

The resulting crude 2,6-dimethoxynicotinoyl chloride is typically used in the next step without further purification.

Quantitative Data (Representative):

| Starting Material | Reagent | Solvent | Yield (%) |

| This compound | Oxalyl chloride | DCM | >95 (crude) |

Visualizations

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this signaling is implicated in various cancers.[4][5][6] Inhibitors developed from building blocks like this compound target the ATP-binding pocket of the FGFR kinase domain, thereby blocking the initiation of these downstream signals.

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow: Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of an N-aryl-2,6-dimethoxynicotinamide, from reaction setup to purification.

Caption: Workflow for Amide Coupling Reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols and information provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors, particularly in the exciting and rapidly developing field of targeted cancer therapy. The ability to readily form amides and other derivatives makes it an important tool in the drug discovery and development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Preparation of 2,6-Dimethoxypyridine-3-boronic acid from the carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine-3-boronic acid is a valuable building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a detailed protocol for the preparation of 2,6-dimethoxypyridine-3-boronic acid, commencing from the corresponding carboxylic acid, 2,6-dimethoxynicotinic acid. The synthetic strategy involves a two-step process: a copper-catalyzed decarboxylation followed by a directed ortho-metalation and subsequent borylation.

Synthetic Strategy

The conversion of 2,6-dimethoxynicotinic acid to 2,6-dimethoxypyridine-3-boronic acid is achieved through the following two key transformations:

-

Decarboxylation: The initial step involves the removal of the carboxylic acid group from 2,6-dimethoxynicotinic acid to yield 2,6-dimethoxypyridine. This can be accomplished via a copper-catalyzed thermal decarboxylation.

-

Directed ortho-Metalation (DoM) and Borylation: The methoxy groups on the pyridine ring direct the deprotonation at the ortho C-3 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a trialkyl borate to form the desired boronic acid after acidic workup.[3][4]

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethoxypyridine from 2,6-Dimethoxynicotinic Acid (Decarboxylation)

This protocol is adapted from established methods for the decarboxylation of nicotinic acid derivatives.[5][6]

Materials:

-

2,6-Dimethoxynicotinic acid

-

Copper(I) oxide (Cu₂O) or Copper Carbonate

-

Quinoline (solvent)

-

Argon or Nitrogen gas supply

-

Standard distillation apparatus

-

Heating mantle with temperature controller

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, add 2,6-dimethoxynicotinic acid (1.0 eq) and a catalytic amount of copper(I) oxide (approx. 0.1 eq).

-

Add quinoline as a high-boiling solvent to the flask.

-

Flush the apparatus with an inert gas (argon or nitrogen).

-

Heat the reaction mixture to approximately 220-230°C with vigorous stirring. The evolution of carbon dioxide should be observed.

-

The product, 2,6-dimethoxypyridine, will distill from the reaction mixture. Collect the distillate.

-

Once the distillation is complete, cool the collected fraction.

-

Dilute the distillate with dichloromethane and wash sequentially with 1 M HCl to remove any residual quinoline, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,6-dimethoxypyridine.

Step 2: Synthesis of 2,6-Dimethoxypyridine-3-boronic Acid via Directed ortho-Metalation

This protocol is based on general procedures for the directed ortho-metalation of methoxy-substituted pyridines.[3][4][7]

Materials:

-

2,6-Dimethoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Argon or Nitrogen gas supply and Schlenk line

-

Dry, argon-flushed glassware

-

Low-temperature thermometer

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an argon inlet.

-

Dissolve 2,6-dimethoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.

-

Stir the resulting solution at -78°C for 1 hour to allow for complete lithiation.

-

In a separate dry flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the lithiated pyridine solution at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.

-

Stir the biphasic mixture vigorously for 1 hour to hydrolyze the boronate ester.

-

Separate the aqueous layer and extract it three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2,6-dimethoxypyridine-3-boronic acid.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Reactant | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 2,6-Dimethoxynicotinic acid | 2,6-Dimethoxypyridine | Cu₂O (cat.) | Quinoline | 220-230 | 2-4 | 60-75 |

| 2 | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine-3-boronic acid | n-BuLi, Triisopropyl borate | THF | -78 to RT | 12-16 | 70-85 |

Experimental Workflow

Caption: Synthetic pathway for 2,6-dimethoxypyridine-3-boronic acid.

References

- 1. 2,6-Dimethoxy-3-pyridineboronic acid = 95 221006-70-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. grokipedia.com [grokipedia.com]

- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. baranlab.org [baranlab.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Dimethoxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction